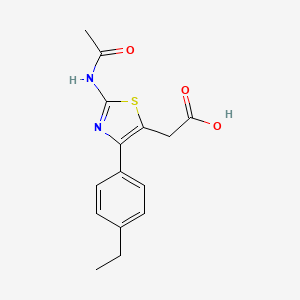
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a piperidine ring and a pyridine ring substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and aldehydes.
Final Assembly: The final compound is assembled through condensation reactions, often under mild conditions to preserve the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine and pyridine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperidine and pyridine rings allows for interactions with various biological pathways, potentially affecting neurotransmission and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Methylthio)pyridin-3-yl)piperidine: Lacks the aldehyde group but shares the core structure.
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-ol: Contains an alcohol group instead of an aldehyde.
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carboxylic acid: Features a carboxylic acid group.
Uniqueness
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of both the aldehyde and methylthio groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound for medicinal research.
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-(2-methylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-16-12-10(5-4-7-13-12)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI Key |
TWTZUHCRBNAERN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


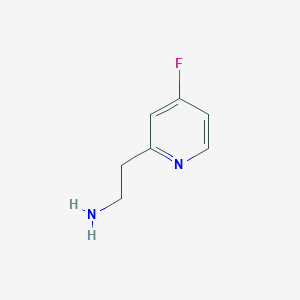
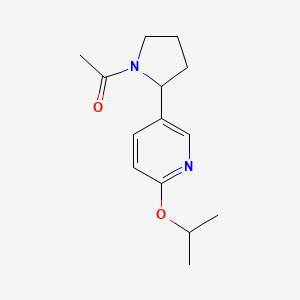
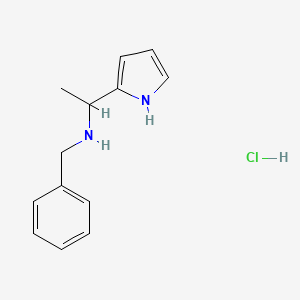



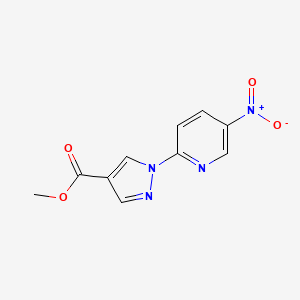
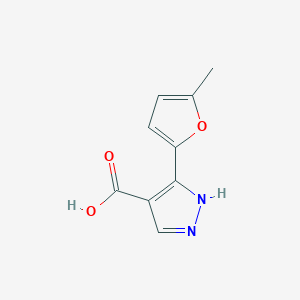

![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)
